molecular formula C13H13N3O B13887386 N-(2,4-dimethylpyrimidin-5-yl)benzamide

N-(2,4-dimethylpyrimidin-5-yl)benzamide

Cat. No.: B13887386
M. Wt: 227.26 g/mol
InChI Key: ZWJHYJWXZFRHKI-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylpyrimidin-5-yl)benzamide is a benzamide derivative featuring a pyrimidine ring substituted with two methyl groups at the 2- and 4-positions. This compound is synthesized via coupling reactions between benzoyl chloride derivatives and substituted pyrimidin-5-amine intermediates. For example, analogous compounds like 3,5-dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide (22b) are synthesized using benzoyl chloride and amines in polar solvents like DMF, with yields around 48% and melting points of 118–120°C . The pyrimidine ring contributes to π-π stacking interactions in biological systems, while methyl groups enhance lipophilicity and metabolic stability .

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N-(2,4-dimethylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C13H13N3O/c1-9-12(8-14-10(2)15-9)16-13(17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,17)

InChI Key

ZWJHYJWXZFRHKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylpyrimidin-5-yl)benzamide typically involves the reaction of 2,4-dimethylpyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for purification and quality control ensures the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylpyrimidin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to the signaling molecules in bacteria, preventing them from communicating and forming biofilms. This disruption of quorum sensing pathways can lead to the inhibition of bacterial growth and resistance .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among benzamide derivatives include substituents on the benzamide aromatic ring, pyrimidine/pyridine moieties, and additional functional groups. These modifications influence solubility, crystallinity, and bioavailability.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzamide/Pyrimidine) Melting Point (°C) Synthesis Yield Key Functional Groups
N-(2,4-Dimethylpyrimidin-5-yl)benzamide 2,4-dimethylpyrimidin-5-yl Not reported Not reported Methyl, pyrimidine
Compound 22b 3,5-dimethoxybenzamide; 2-methylpyrimidin-5-yl 118–120 48% Methoxy, methylpyrimidine
Rip-B N-[2-(3,4-dimethoxyphenyl)ethyl] 90 80% Dimethoxyphenethyl
GPR35 Agonist 63 2-(1H-tetrazol-5-yl)phenyl Not reported Not reported Tetrazolyl (bioisostere)
  • Methoxy vs.
  • Pyrimidine vs. Pyridine : Pyrimidine rings (as in the target compound) offer two nitrogen atoms for hydrogen bonding, enhancing target binding compared to pyridine derivatives .
  • Tetrazolyl Bioisosteres : Compounds like 63 incorporate tetrazolyl groups, improving metabolic stability and mimicking carboxylate groups in receptor interactions .

ADMET and Druglikeness

  • Lipinski’s Rule : GPR35 agonists like 63 comply with druglikeness criteria (molecular weight <500, logP <5), suggesting oral bioavailability .
  • The target compound’s methyl groups may reduce metabolic degradation compared to methoxy analogs .

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